molecular formula C19H22N2O7 B12186967 N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}glycine

N-{[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]acetyl}glycine

Cat. No.: B12186967
M. Wt: 390.4 g/mol
InChI Key: FZTOMIMDAFRVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycine is a complex organic compound with a unique spiro structure This compound is characterized by its chromene and piperidine moieties, which are linked through a spiro junction The presence of an acetyl group and a glycine residue further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycine typically involves multiple steps. The initial step often includes the formation of the chromene and piperidine moieties, followed by their spiro linkage. The acetylation and glycine addition are subsequent steps. Common reagents used in these reactions include acetic anhydride for acetylation and glycine or its derivatives for the final step. The reaction conditions usually involve controlled temperatures and pH to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to streamline the process. The scalability of the synthesis is crucial for industrial applications, and thus, methods that minimize by-products and maximize efficiency are preferred.

Chemical Reactions Analysis

Types of Reactions

N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Substitution reactions can occur at the acetyl or glycine moieties, leading to derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with altered functional groups.

Scientific Research Applications

N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycine involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The acetyl and glycine moieties may also play roles in the compound’s bioactivity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}alanine
  • N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}valine

Uniqueness

N-{[(1’-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4’-piperidin]-7-yl)oxy]acetyl}glycine is unique due to its specific combination of functional groups and spiro structure. This uniqueness allows for distinct interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H22N2O7

Molecular Weight

390.4 g/mol

IUPAC Name

2-[[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C19H22N2O7/c1-12(22)21-6-4-19(5-7-21)9-15(23)14-3-2-13(8-16(14)28-19)27-11-17(24)20-10-18(25)26/h2-3,8H,4-7,9-11H2,1H3,(H,20,24)(H,25,26)

InChI Key

FZTOMIMDAFRVTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.